Methyl 4-methyl-3-oxopent-4-enoate
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Overview
Description
Methyl 4-methyl-3-oxopent-4-enoate is an organic compound with the molecular formula C7H10O3. It is a methyl ester derivative of 4-methyl-3-oxopent-4-enoic acid. This compound is of interest due to its unique structure, which includes both a ketone and an ester functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-3-oxopent-4-enoate can be synthesized through various methods. One common approach involves the esterification of 4-methyl-3-oxopent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-3-oxopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ester and ketone groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-methyl-3-oxopentanoic acid.
Reduction: 4-methyl-3-hydroxypent-4-enoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methyl-3-oxopent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of methyl 4-methyl-3-oxopent-4-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes involved in ester hydrolysis and ketone reduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-4-oxopent-2-enoate: Similar structure but with a different position of the double bond.
Methyl 4-oxo-4-phenylbut-2-enoate: Contains a phenyl group instead of a methyl group.
Methyl 3-oxopent-4-enoate: Lacks the additional methyl group at the 4-position.
Uniqueness
Methyl 4-methyl-3-oxopent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both a ketone and an ester group in close proximity allows for diverse chemical transformations and applications .
Properties
CAS No. |
37734-09-1 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 4-methyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C7H10O3/c1-5(2)6(8)4-7(9)10-3/h1,4H2,2-3H3 |
InChI Key |
UHLXTXULAPQFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CC(=O)OC |
Origin of Product |
United States |
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